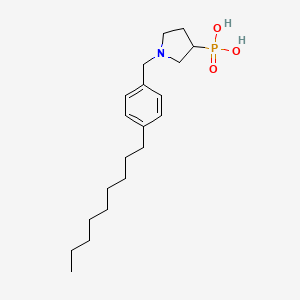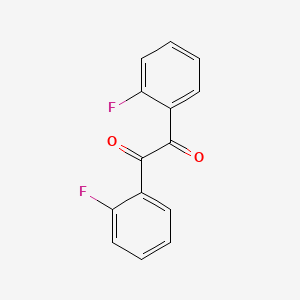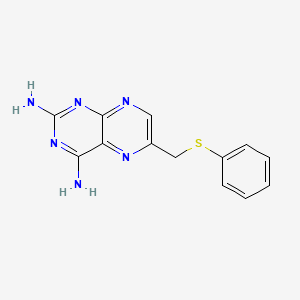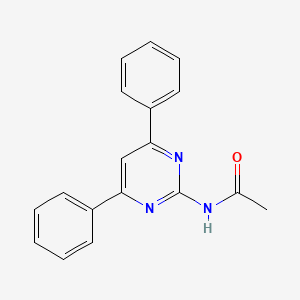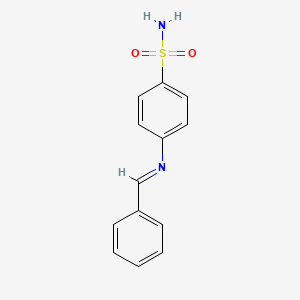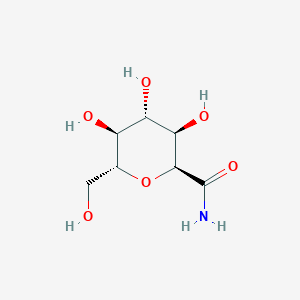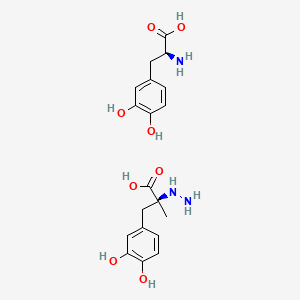
CARBIDOPA-LEVODOPA MIXTURE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbidopa-levodopa mixture is a combination of two medications: carbidopa and levodopa. This compound is primarily used to manage the symptoms of Parkinson’s disease and other conditions associated with parkinsonian symptoms . Levodopa is a precursor to dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease . Carbidopa inhibits the enzyme aromatic L-amino acid decarboxylase, which prevents the peripheral breakdown of levodopa, allowing more levodopa to reach the brain where it is converted to dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carbidopa-levodopa mixture involves the synthesis of both carbidopa and levodopa separately before combining them. Carbidopa is synthesized through a multi-step process that includes the hydrolysis of ester groups and dimethoxy groups to obtain the desired compound . Levodopa is synthesized from L-tyrosine through a series of chemical reactions including hydroxylation and decarboxylation .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ion-exchange resins to improve the stability and control the release of the drugs . The drug resins are prepared by the bath method, where factors such as drug concentration, resin particle size, reaction temperature, and solvent concentration are carefully controlled .
Chemical Reactions Analysis
Types of Reactions: Carbidopa and levodopa undergo various chemical reactions, including oxidation, reduction, and substitution . Levodopa is particularly prone to oxidation, which can lead to the formation of degradation products .
Common Reagents and Conditions: Common reagents used in the reactions involving carbidopa and levodopa include oxidizing agents for controlled oxidation processes . The reactions are typically carried out under controlled pH conditions to ensure the stability of the compounds .
Major Products Formed: The major product formed from the oxidation of levodopa is dopamine, which is the active form of the drug in the brain . Carbidopa, on the other hand, does not undergo significant transformation and primarily acts to inhibit the decarboxylation of levodopa .
Scientific Research Applications
Carbidopa-levodopa mixture has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively used in the treatment of Parkinson’s disease to alleviate symptoms such as tremors, stiffness, and bradykinesia . Additionally, it is used in research studies to understand the mechanisms of neurodegenerative diseases and to develop new therapeutic strategies . The compound is also used in studies involving the quantification of neurotransmitters and the development of drug delivery systems .
Mechanism of Action
The mechanism of action of carbidopa-levodopa mixture involves the conversion of levodopa to dopamine in the brain . Levodopa crosses the blood-brain barrier and is converted to dopamine by the enzyme DOPA decarboxylase . Carbidopa inhibits the peripheral decarboxylation of levodopa, ensuring that more levodopa reaches the brain . This dual action helps to increase the levels of dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Carbidopa-levodopa mixture is unique in its ability to effectively manage the symptoms of Parkinson’s disease by increasing dopamine levels in the brain . Similar compounds include other dopamine precursors and enzyme inhibitors such as benserazide and entacapone . this compound is preferred due to its well-established efficacy and safety profile .
List of Similar Compounds:- Benserazide
- Entacapone
- Tolcapone
- Selegiline
Properties
CAS No. |
57308-51-7 |
|---|---|
Molecular Formula |
C19H25N3O8 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H14N2O4.C9H11NO4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/t10-;6-/m00/s1 |
InChI Key |
IVTMXOXVAHXCHI-YXLMWLKOSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Synonyms |
carbidopa - levodopa carbidopa, levodopa drug combination duodopa Grifoparkin IPX066 Nacom Nakom Numient Parcopa Rytary Sinemet Sinemet CR Sinemet CR4 tidomed |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


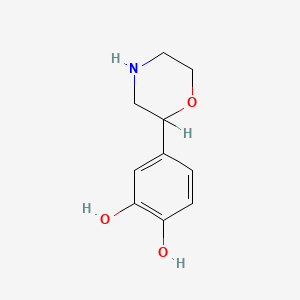
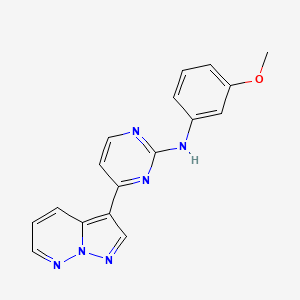
![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)
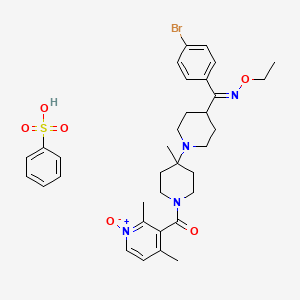
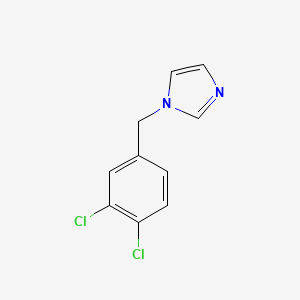
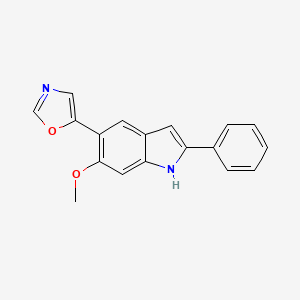
![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)
